![molecular formula C20H24N2O4S B247633 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with various receptors in the body. This compound has been shown to bind to serotonin receptors, dopamine receptors, and adrenergic receptors. It has been suggested that this compound can modulate the activity of these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels in the body. These effects can lead to various physiological effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a high affinity for various receptors in the body, which makes it an ideal candidate for various studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its handling.
Zukünftige Richtungen
There are various future directions for the use of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on various diseases such as depression, anxiety, and schizophrenia. This compound has been shown to have potential therapeutic effects on these diseases. Another potential direction is the study of its effects on various ion channels in the body. This can lead to the development of new drugs that can target these channels. Overall, the potential applications of this compound in scientific research are vast and exciting.
Conclusion:
In conclusion, 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique properties that make it an ideal candidate for various laboratory experiments. The study of this compound can lead to the development of new drugs and the understanding of various physiological processes in the body. The future directions for the use of this compound in scientific research are vast and exciting.
Synthesemethoden
The synthesis method of 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(4-methylphenylsulfonyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound. The purity of the compound can be ensured by various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been used as a tool to study the function of various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been used to study the effects of drugs on these receptors.
Eigenschaften
Produktname |
1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine |
---|---|
Molekularformel |
C20H24N2O4S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)27(24,25)22-12-10-21(11-13-22)20(23)15-26-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
JKKDWZPNFKMCCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.